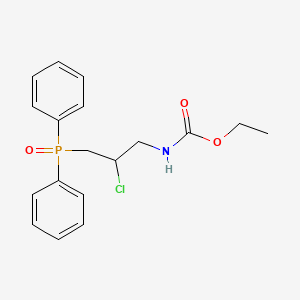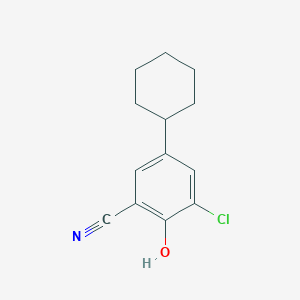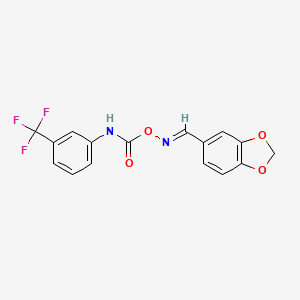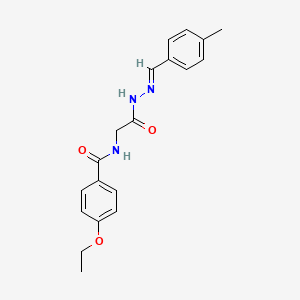![molecular formula C19H21ClN2O B12009691 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- CAS No. 62871-21-0](/img/structure/B12009691.png)
1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- is a synthetic organic compound with the molecular formula C19H21ClN2O. It is part of the benzimidazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by chlorination and etherification reactions. A common synthetic route includes:
Condensation Reaction: o-Phenylenediamine reacts with 5-chloro-2-(hexyloxy)benzaldehyde under acidic conditions to form the benzimidazole core.
Chlorination: The intermediate product is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: The final step involves the etherification of the chlorinated product with hexanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Produces benzimidazole derivatives with hydroxyl or carbonyl groups.
Reduction: Leads to the formation of reduced benzimidazole derivatives.
Substitution: Results in various substituted benzimidazole compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Comparación Con Compuestos Similares
- 1H-Benzimidazole, 2-phenyl-
- 1H-Benzimidazole, 2-(4-chlorophenyl)-
- 1H-Benzimidazole, 2-(4-methoxyphenyl)-
Comparison: 1H-Benzimidazole, 2-[5-chloro-2-(hexyloxy)phenyl]- is unique due to the presence of the hexyloxy group, which can influence its lipophilicity and biological activity. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic properties and potency in biological assays.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Propiedades
Número CAS |
62871-21-0 |
|---|---|
Fórmula molecular |
C19H21ClN2O |
Peso molecular |
328.8 g/mol |
Nombre IUPAC |
2-(5-chloro-2-hexoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C19H21ClN2O/c1-2-3-4-7-12-23-18-11-10-14(20)13-15(18)19-21-16-8-5-6-9-17(16)22-19/h5-6,8-11,13H,2-4,7,12H2,1H3,(H,21,22) |
Clave InChI |
FHZOYACRIOYMLX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine](/img/structure/B12009610.png)





![(5Z)-3-Sec-butyl-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009665.png)
![Isobutyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009671.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide](/img/structure/B12009674.png)
![[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene](/img/structure/B12009675.png)

![N'-[(E)-(4-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12009693.png)
